Hexafluoroisopropyl methacrylate

Übersicht

Beschreibung

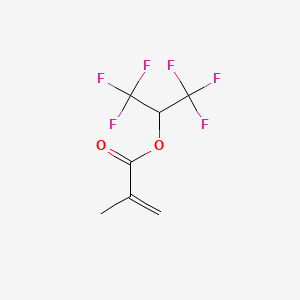

Hexafluoroisopropyl methacrylate (HFIPMA; CAS 3063-94-3) is a fluorinated methacrylate monomer characterized by a branched hexafluoroisopropyl ester group. Its molecular formula is $ \text{C}8\text{H}6\text{F}6\text{O}2 $, with a molecular weight of 296.12 g/mol. The hexafluoroisopropyl group imparts unique properties, including high hydrophobicity, chemical resistance, and enhanced oxygen permeability, making HFIPMA valuable in applications such as superhydrophobic coatings, gas-permeable contact lenses, and high-performance polymers .

HFIPMA’s reactivity in polymerization processes, such as RAFT (Reversible Addition-Fragmentation Chain Transfer) and free-radical methods, enables the synthesis of well-defined homo- and block copolymers. Post-polymerization modifications, such as aminolysis, further expand its utility in creating multifunctional water-soluble polymers .

Vorbereitungsmethoden

Detailed Preparation Method

Esterification Method

- Hexafluoroisopropanol

- Methacryloyl chloride

- Acid-binding agent (e.g., triethylamine)

- Organic solvent (e.g., cyclohexanone)

- Polymerization inhibitor (e.g., hydroquinone)

Mixing Reactants : In a reaction vessel, add 1 part of hexafluoroisopropanol, 1.5 to 4 parts of an acid-binding agent, and 2 to 4 parts of an organic solvent.

Inhibitor Addition : Introduce a polymerization inhibitor to prevent premature polymerization.

Dropwise Addition : Slowly add 2 to 2.5 parts of methacryloyl chloride into the mixture while maintaining a controlled temperature (typically around 5 °C).

Reaction Conditions : Allow the reaction to proceed at a slightly elevated temperature (about 40 °C) for approximately three hours.

-

- Wash the reaction mixture with a dilute sodium hydroxide solution followed by neutralization with water.

- Use rotary evaporation to remove solvents and obtain a crude product.

- Perform molecular distillation to purify the crude product further.

Quality Assessment : Analyze the final product using high-performance liquid chromatography (HPLC) to ensure purity exceeds 99.5% with minimal metal ion impurities (<100 ppb).

Alternative Synthesis Approaches

Other methods include:

Direct Reaction with Methacrylic Acid : This method utilizes hexafluoroacetone as a reactant, allowing for variations in conditions and potentially different yields.

RAFT Polymerization : A more advanced technique that allows for the synthesis of well-defined polymers from HFIPMA using reversible addition-fragmentation chain transfer polymerization.

Comparative Analysis of Methods

| Method | Reactants | Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|

| Esterification | Hexafluoroisopropanol + Methacryloyl chloride | >99.5% | High yield; suitable for industrial scale | Requires careful temperature control |

| Direct Reaction | Hexafluoroacetone + Methacrylic acid | Variable | Simpler setup; fewer reagents | Lower purity compared to esterification |

| RAFT Polymerization | HFIPMA + various amines | High | Precise control over molecular weight | More complex setup; specialized equipment needed |

Analyse Chemischer Reaktionen

Polymerization Reactions

HFIPMA undergoes controlled radical polymerization and copolymerization to form fluorinated polymers with tailored properties.

Single-Electron Transfer Living Radical Polymerization (SET-LRP)

HFIPMA polymerizes via SET-LRP using Cu(0) wire and Me₆-TREN ligand in trifluoroethanol (TFE) at 25°C, achieving high monomer conversions (up to [M]₀/[I]₀ = 92) and narrow molecular weight distributions (Đ = 1.1–1.3) .

RAFT Polymerization

Reversible addition-fragmentation chain-transfer (RAFT) polymerization enables precise control over molecular weight (e.g., Mₙ = 10–30 kDa) and low dispersity (Đ = 1.2) . This method preserves chain-end functionality for subsequent modifications.

Free Radical Copolymerization

HFIPMA copolymerizes with monomers like glycidyl methacrylate (GMA) to form cross-linkable polymers. For example:

- Poly(HFIPMA-co-GMA) (90/10 mol%) achieves a refractive index of 1.38, ideal for optical waveguides .

- Copolymers with 2,2,3,3,4,4,4-heptafluorobutyl methacrylate (HFBMA) exhibit self-healing properties due to van der Waals interactions .

Table 1: Molecular Weight Data for HFIPMA Copolymers

| Polymer | Mₙ (g/mol) | Mₙ (g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|

| Poly(HFIPMA) | 33,986 | 67,962 | 2.00 |

| Poly(HFIPMA-co-PFPMA) | 39,401 | 69,491 | 1.76 |

Post-Polymerization Modifications

Poly(HFIPMA) undergoes functional group transformations, though its reactivity is lower than other activated esters.

Transesterification

- Catalyzed by 1,8-diazabicycloundec-7-ene (DBU), poly(HFIPMA) transesterifies at 25°C with alcohols, achieving >90% conversion .

- Hexafluoroisopropyl esters exhibit higher transesterification rates than pentafluorophenyl esters due to steric and electronic effects .

Aminolysis

- Aminolysis of poly(HFIPMA) requires a 50-fold excess of primary amines (e.g., 3-(dimethylamino)-1-propylamine) at 65°C for >90% conversion .

- Computational studies reveal a non-catalytic concerted pathway with an activation energy of 20.2 kcal/mol in THF, higher than NHS esters (17.8 kcal/mol) .

Mechanistic Pathway :

- Nucleophilic attack by amine on the ester carbonyl.

- Hemiaminal intermediate formation via transition state TS1.

- Alcohol elimination to yield the amide product .

Environmental Degradation

HFIPMA degrades in the atmosphere via reaction with hydroxyl radicals (·OH):

Reaction Kinetics with ·OH

- Rate coefficients follow Arrhenius behavior:

. - Activation energy (Eₐ/R) = 3721 K⁻¹, higher than non-fluorinated analogs (e.g., methyl methacrylate: Eₐ/R = 921 K⁻¹) .

Table 2: Degradation Products of HFIPMA

| Reactant | Major Products |

|---|---|

| HFIPMA + ·OH | Trifluoroacetone, CO₂, HF |

Cross-Linking Reactions

HFIPMA-based copolymers form cross-linked networks for enhanced durability:

- Photocrosslinking : Glycidyl methacrylate (GMA) units in Poly(HFIPMA-co-GMA) enable UV-induced cross-linking for hydrophobic coatings .

- Thermal Crosslinking : Heating with diisocyanates yields fluorinated polyurethanes with chemical resistance .

Comparison with Other Fluorinated Esters

Table 3: Reactivity of Activated Esters in Aminolysis

| Ester Type | Activation Energy (kcal/mol) | Required Amine Equiv. |

|---|---|---|

| NHS ester | 17.8 | 1–2 |

| HFIPMA ester | 20.2 | 50 |

| Phenyl ester | 25.6 | >100 |

Wissenschaftliche Forschungsanwendungen

RAFT Polymerization

Hexafluoroisopropyl methacrylate can be polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. This method allows for the synthesis of well-defined poly(this compound) homopolymers and block copolymers. These polymers serve as precursors for functional water-soluble polymers through post-polymerization modifications.

Case Study: Functional Water-Soluble Polymers

A study demonstrated the synthesis of poly(this compound) using RAFT polymerization, followed by aminolysis to create multifunctional water-soluble polymers. The resulting polymers were capable of complexing plasmid DNA in phosphate-buffered saline, indicating potential applications in gene delivery systems .

Hydrogels

Hydrogels synthesized from this compound exhibit excellent swelling properties and biocompatibility, making them ideal for biomedical applications such as drug delivery systems and tissue engineering.

Table 1: Properties of Hydrogels Based on this compound

| Property | Value |

|---|---|

| Swelling Ratio | High |

| Biocompatibility | Excellent |

| Drug Release Mechanism | Diffusion-controlled |

| Application | Drug delivery, tissue scaffolding |

Contact Lenses

This compound is utilized in the production of rigid gas permeable contact lenses due to its favorable oxygen permeability and resistance to lipid deposition. Research has shown that replacing fluorinated components in contact lenses with non-fluorinated alternatives significantly reduces their performance characteristics .

Case Study: Rigid Contact Lens Materials

A comparative study assessed the properties of rigid contact lens materials containing this compound versus non-fluorinated analogues. The fluorinated materials demonstrated superior oxygen permeability and resistance to lipid deposits, which are critical for maintaining eye health in contact lens users .

Drug Delivery Systems

The unique properties of hydrogels derived from this compound enable controlled drug release mechanisms essential for effective pharmaceutical applications.

Case Study: Hydrogel-Based Drug Delivery

Research focused on hydrogel matrices based on this compound showed promising results in drug release kinetics. The study utilized mathematical modeling to predict drug release behavior, confirming the effectiveness of these hydrogels as delivery systems .

Surface Coatings

Due to its low surface energy, this compound is also applied in surface coatings that require hydrophobic properties. These coatings are beneficial in various industrial applications where moisture resistance is crucial.

Table 2: Industrial Applications of Surface Coatings

| Application | Description |

|---|---|

| Electronics | Moisture-resistant coatings for circuit boards |

| Automotive | Protective coatings for car exteriors |

| Medical Devices | Antimicrobial coatings for surgical instruments |

Wirkmechanismus

The mechanism of action of hexafluoroisopropyl methacrylate primarily involves radical polymerization. The methacrylate group undergoes polymerization in the presence of initiators, forming long polymer chains . The fluorine atoms in the compound contribute to its unique properties by enhancing the hydrophobicity and chemical resistance of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Methacrylates

Structural and Functional Group Variations

HFIPMA is compared to structurally analogous fluorinated methacrylates (Table 1):

Key Observations :

- Fluorine Content : HFIPMA’s six fluorine atoms balance hydrophobicity and processability. Compounds like M8 (17 F atoms) achieve superior superhydrophobicity (contact angle: 150°) but require higher fluorine content (0.4–13.8 wt%) .

- Oxygen Permeability : HFIPMA-based polymers exhibit oxygen permeability 100× higher than poly(methyl methacrylate) (PMMA) and 1.7× higher than TEMA, making them ideal for rigid gas-permeable contact lenses .

Surface Properties and Hydrophobicity

HFIPMA-containing copolymers reduce surface free energy and achieve superhydrophobicity (contact angle: 169°) when grafted onto aluminum surfaces. However, the sliding angle and lyophilic properties depend on fluorine distribution and copolymer composition . In contrast, perfluorooctyl methacrylate (M8) forms spherical particles on fabrics, yielding higher contact angles (150°) at lower grafting levels .

Reactivity in Polymerization and Post-Modification

- RAFT Polymerization: HFIPMA’s ester groups enable controlled polymerization, forming precursors for water-soluble polymers after aminolysis. This contrasts with non-fluorinated methacrylates, which lack post-modification versatility .

- Electron-Withdrawing Effect : The hexafluoroisopropyl group enhances reactivity in Michael addition reactions, comparable to NHS and PFP esters, enabling efficient post-polymerization modifications .

Thermal and Mechanical Performance

HFIPMA-derived polyimides (e.g., 6FDA-based copolymers) exhibit shape memory properties with recovery rates up to 97% and trigger temperatures tunable to 294–326°C. This outperforms non-fluorinated analogs like ODPA-based polyimides, which rely on chain entanglement for physical crosslinking .

Limitations and Trade-offs

- Fluorine Efficiency : While HFIPMA achieves hydrophobicity at 0.10 wt% fluorine, longer perfluoroalkyl chains (e.g., M8) offer greater efficiency but raise environmental concerns .

Biologische Aktivität

Hexafluoroisopropyl methacrylate (HFIPMA) is a fluorinated methacrylate compound with unique chemical properties that have garnered interest in various fields, including materials science and biomedical applications. This article explores the biological activity of HFIPMA, focusing on its toxicity, polymerization behavior, and potential applications in biomedicine.

This compound is characterized by its fluorinated structure, which imparts distinct physical and chemical properties. The molecular formula is , and it has a boiling point of approximately 99 °C. Its density is about 1.30 g/mL at 20 °C, indicating a relatively high molecular weight compared to non-fluorinated methacrylates .

Acute Toxicity

HFIPMA exhibits significant toxicity upon exposure. Ingestion of less than 150 grams can be fatal, and systemic effects may arise from skin contact due to absorption through cuts or abrasions . The compound can cause skin irritation and has been linked to respiratory issues, including reactive airways dysfunction syndrome (RADS), characterized by asthma-like symptoms following exposure to high levels of irritants .

Chronic Effects

Long-term exposure to HFIPMA may lead to chronic respiratory conditions and skin sensitization. Studies indicate that chronic inhalation can result in persistent airway disease, potentially exacerbating pre-existing conditions such as asthma .

Synthesis of Polymers

HFIPMA can be polymerized through free radical mechanisms to form poly(this compound) (PHFIMA). This polymer exhibits unique thermal and mechanical properties, making it suitable for various applications, including coatings that require corrosion resistance and biocompatibility .

Table 1: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Glass Transition Temperature | ~60 °C |

| Solubility | Insoluble in most solvents |

| Biocompatibility | Moderate |

| Thermal Stability | High |

Biomedical Applications

The biocompatibility of PHFIMA makes it a candidate for biomedical applications such as drug delivery systems and coatings for medical devices. Its ability to repel biological materials enhances its potential for use in anti-biofouling applications, where it can prevent microbial adhesion on surfaces .

Case Studies

- Corrosion Protection : A study evaluated the efficacy of PHFIMA coatings on aluminum alloys. Results indicated that the fluorinated polymer significantly improved corrosion resistance compared to traditional coatings, demonstrating its potential for protective applications in harsh environments .

- Anti-Biofouling Surfaces : Research demonstrated that surfaces coated with HFIPMA exhibited reduced biofilm formation by Pseudomonas aeruginosa. The slippery nature of the polymer surface resulted in over 90% reduction in biofilm coverage within a week under dynamic flow conditions .

Q & A

Basic Research Questions

Q. How can HFIPMA be effectively copolymerized with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) for biomedical applications?

HFIPMA’s fluorinated structure enhances hydrophobicity and oxygen permeability, making it suitable for contact lenses or intraocular implants. To copolymerize HFIPMA with HEMA:

- Monomer Ratios : Optimize feed ratios (e.g., 10–30% HFIPMA) to balance oxygen permeability and hydrophilicity .

- Initiator Selection : Use azobisisobutyronitrile (AIBN) or UV-initiated systems under inert conditions to minimize side reactions .

- Purification : Post-polymerization, remove unreacted monomers via dialysis or precipitation in non-solvents (e.g., hexane for HFIPMA-rich copolymers) .

Q. What analytical techniques are critical for characterizing HFIPMA-based polymers?

- NMR Spectroscopy : NMR quantifies HFIPMA incorporation efficiency and detects residual monomers .

- DSC/TGA : Determine glass transition temperatures () and thermal stability, which correlate with fluorinated content .

- Oxygen Permeability Testing : Use ASTM F2714-08 methods to validate suitability for ophthalmic materials .

Q. How does HFIPMA’s fluorination impact polymer surface properties compared to non-fluorinated analogs?

The hexafluoroisopropyl group lowers surface energy, reducing protein adhesion and improving antifouling properties. Contact angle measurements (e.g., water contact angle >100° for HFIPMA copolymers vs. ~70° for HEMA homopolymers) confirm this .

Advanced Research Questions

Q. What computational methods are suitable for modeling HFIPMA’s reactivity in post-polymerization modifications?

- GFN2-xTB and DLPNO-CCSD(T) : These methods enable efficient transition-state (TS) modeling for large systems (e.g., aminolysis reactions with >100 atoms). They predict reaction pathways without requiring supercomputers .

- Key Insight : HFIPMA’s ester groups require 50 equivalents of primary amines for complete aminolysis, as steric hindrance from fluorinated groups slows reactivity .

Q. How do HFIPMA-containing polymers perform under UV exposure, and what stabilization strategies are needed?

- UV Stability : HFIPMA’s fluorinated groups inherently resist UV degradation, but copolymers with acrylates (e.g., 2-(4-benzoylphenoxy)ethyl acrylate) require additional UV absorbers (e.g., benzophenone derivatives) .

- Accelerated Aging Tests : Expose polymers to 365 nm UV light (1 W/m) for 500 hours and monitor mechanical properties (e.g., tensile strength) .

Q. What are the challenges in scaling up HFIPMA-based polymer synthesis, and how can they be mitigated?

- Monomer Purity : HFIPMA must be distilled (b.p. 81–82°C) to >99% purity to avoid side reactions .

- Solvent Selection : Use fluorinated solvents (e.g., hexafluorobenzene) to dissolve HFIPMA-rich copolymers during processing .

- Safety : HFIPMA’s low flash point (17°C) necessitates inert-atmosphere handling and explosion-proof equipment .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported oxygen permeability values for HFIPMA homopolymers: How to resolve?

- Patent vs. Experimental Data : Early patents claim oxygen permeability (Dk) of 100 Barrers for HFIPMA homopolymers , but recent studies report ~80 Barrers due to batch impurities .

- Resolution : Standardize testing conditions (e.g., 35°C, 0% humidity) and validate purity via GC-MS .

Q. Conflicting reactivity trends in post-polymerization modifications: What factors influence HFIPMA’s ester group reactivity?

- Steric vs. Electronic Effects : While fluorination increases electrophilicity, steric hindrance from the hexafluoroisopropyl group dominates, requiring excess reagents (e.g., amines) for modifications .

Q. Methodological Recommendations

9. Designing experiments to optimize HFIPMA’s copolymer composition for gas-permeable materials:

- DoE Approach : Vary HFIPMA/HEMA ratios (10–50%) and measure Dk, water content, and modulus. Response surface modeling identifies optimal compositions .

10. Best practices for computational modeling of HFIPMA reaction mechanisms:

- Model Simplification : Replace polymer chains with truncated analogs (e.g., methyl methacrylate-HFIPMA dimers) to reduce computational load while retaining electronic effects .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-3(2)4(14)15-5(6(8,9)10)7(11,12)13/h5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQPBWHSNCRVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-23-2 | |

| Record name | Hexafluoroisopropyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50883729 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3063-94-3 | |

| Record name | Hexafluoroisopropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3063-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPH4JT6JRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.